Pannosanol

Descripción

Pannosanol is a halogenated sesquiterpenoid first isolated from the Malaysian red macroalga Laurencia pannosa . Its structure features an unusual rearranged chamigrane skeleton, characterized by a unique carbon framework derived from chamigrane-type sesquiterpenes but with distinct stereochemical modifications . Spectroscopic methods (¹H NMR, ¹³C NMR, 2D NMR) confirmed its chlorinated nature and absolute configuration . This compound exhibits potent antibacterial activity against marine bacteria, particularly Gram-positive strains . This bioactivity is attributed to its halogenation and structural complexity, which enhance membrane permeability and target interactions .

Propiedades

Fórmula molecular |

C15H24BrClO |

|---|---|

Peso molecular |

335.71 g/mol |

Nombre IUPAC |

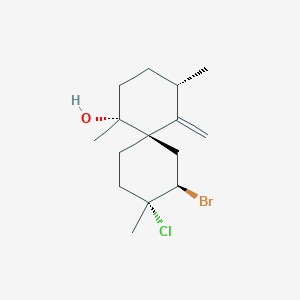

(2S,5R,6R,9R,10R)-10-bromo-9-chloro-2,5,9-trimethyl-1-methylidenespiro[5.5]undecan-5-ol |

InChI |

InChI=1S/C15H24BrClO/c1-10-5-6-14(4,18)15(11(10)2)8-7-13(3,17)12(16)9-15/h10,12,18H,2,5-9H2,1,3-4H3/t10-,12+,13+,14+,15+/m0/s1 |

Clave InChI |

VKWTTYZSKBUTGI-URWOTSEESA-N |

SMILES isomérico |

C[C@H]1CC[C@@]([C@]2(C1=C)CC[C@@]([C@@H](C2)Br)(C)Cl)(C)O |

SMILES canónico |

CC1CCC(C2(C1=C)CCC(C(C2)Br)(C)Cl)(C)O |

Sinónimos |

pannosanol |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Pannosane

- Source: Co-isolated with pannosanol from Laurencia pannosa .

- Structure : Shares the rearranged chamigrane skeleton but differs in hydroxylation and stereochemistry at specific carbons (e.g., C-3) .

- Bioactivity: Similar antibacterial profile to this compound but with marginally reduced potency, likely due to differences in halogenation or hydroxyl group placement .

Concinndiol and Rotanin A

- Source : Isolated from Laurencia obtusa .

- Structure: Non-rearranged chamigrane derivatives. Concinndiol serves as a biosynthetic precursor to this compound-like compounds, as inferred from shared Δδ values (<0.40 ppm) at key carbons .

- Bioactivity: Limited direct antibacterial data, but biosynthetic relevance highlights their role in generating structurally complex metabolites like this compound .

Scopariol and Isorigidol

- Source : Derived from Laurencia scoparia .

- Structure: β-chamigrene derivatives lacking the rearranged skeleton. Scopariol features bromine substitutions, contrasting with this compound’s chlorination .

- Bioactivity : Exhibits anthelmintic activity rather than antibacterial effects, illustrating how halogenation and skeletal differences alter biological targets .

Comparison with Functionally Similar Compounds

Puertitols and 9-Deoxyelatol

- Source : Laurencia spp. .

- Structure: Brominated sesquiterpenes with non-rearranged chamigrane or eudesmane frameworks.

- Bioactivity: Broad-spectrum antimicrobial activity, including against Staphylococcus aureus. Their potency parallels this compound but with greater efficacy against Gram-negative bacteria due to bromine’s larger atomic radius enhancing membrane disruption .

Luzonensol and 3-Bromobarekoxide

- Source : Laurencia luzonensis .

- Structure : Luzonensol is a brominated sesquiterpene; 3-bromobarekoxide is a diterpene with trans ring junctions.

- Bioactivity: Luzonensol’s activity is unspecified, while 3-bromobarekoxide’s trans configuration enhances stability and bioactivity compared to non-halogenated analogs .

Key Structural and Functional Differences (Table 1)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.